

An In-depth Technical Guide to 3-(Aminomethyl)cyclobutanone Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Aminomethyl)cyclobutanone hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(Aminomethyl)cyclobutanone hydrochloride**, a pivotal building block in modern medicinal chemistry. We will delve into its unique molecular architecture, exploring the influence of the strained cyclobutane ring on its physicochemical properties and reactivity. This document details a validated synthetic protocol, offers insights into the rationale behind experimental choices, and presents a thorough analytical characterization workflow. Furthermore, we examine its strategic application in drug discovery, highlighting how its conformationally rigid structure is leveraged to enhance potency, selectivity, and pharmacokinetic profiles of therapeutic candidates. This guide is intended to serve as a critical resource for scientists engaged in the design and synthesis of novel small molecule therapeutics.

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. While traditionally underutilized, strained ring systems like cyclobutanes have emerged as powerful tools for medicinal chemists.^{[1][2]} The **3-(Aminomethyl)cyclobutanone hydrochloride** scaffold, in particular, offers a unique

convergence of structural features: a primary amine for versatile derivatization, a ketone for further chemical modification or hydrogen bonding, and a conformationally restricted cyclobutane core.

The cyclobutane ring is not merely a passive spacer; its inherent puckered three-dimensional structure and strain energy (~26 kcal/mol) confer significant advantages:

- **Conformational Rigidity:** By replacing flexible alkyl chains with a 1,3-disubstituted cyclobutane, chemists can lock key pharmacophores into a bioactive conformation, reducing the entropic penalty upon target binding and potentially boosting potency.[1][3][4]
- **Metabolic Stability:** The carbocyclic core is often more resistant to enzymatic degradation compared to linear linkers, which can improve a drug candidate's half-life.[1][3][4]
- **Exploration of 3D Chemical Space:** The non-planar nature of the ring allows for the precise vectoral projection of substituents into three-dimensional space, enabling optimized interactions within a target's binding pocket.[1][3]
- **Bioisosteric Replacement:** The cyclobutane moiety can serve as a bioisostere for other common groups, such as gem-dimethyl or even aromatic rings, allowing for fine-tuning of properties like lipophilicity and solubility.[3]

This guide will focus specifically on the hydrochloride salt of 3-(Aminomethyl)cyclobutanone, a stable and readily handled form of this versatile building block.[5]

Molecular Structure and Physicochemical Properties

The hydrochloride salt exists as a crystalline solid, which enhances its stability and shelf-life compared to the free base.[6] The core structure consists of a four-membered cyclobutane ring bearing two key functional groups: a primary aminomethyl group (-CH₂NH₂) and a carbonyl group (C=O) at the 1 and 3 positions, respectively.

In-depth Structural Analysis

The cyclobutane ring is not planar but exists in a puckered conformation to relieve some of its inherent angle strain. This puckering leads to distinct pseudo-axial and pseudo-equatorial

positions for the substituents, influencing how the molecule presents its functional groups to a biological target. The aminomethyl group provides a basic nitrogen center and a site for nucleophilic reactions or amide bond formation. The ketone is an electrophilic center and a hydrogen bond acceptor, which can be critical for target engagement.^[7]

Physicochemical Properties

A summary of the key physicochemical properties of **3-(Aminomethyl)cyclobutanone hydrochloride** is presented below.

Property	Value	Source
CAS Number	1416323-22-2 (or 1363382-42-6)	[5] [8] [9]
Molecular Formula	C ₅ H ₁₀ ClNO	[5]
Molecular Weight	135.59 g/mol	[5] [6]
Appearance	Solid	[6]
Purity	Typically ≥97%	[6] [8]
SMILES	Cl.NCC1CC(=O)C1	[6] [8]

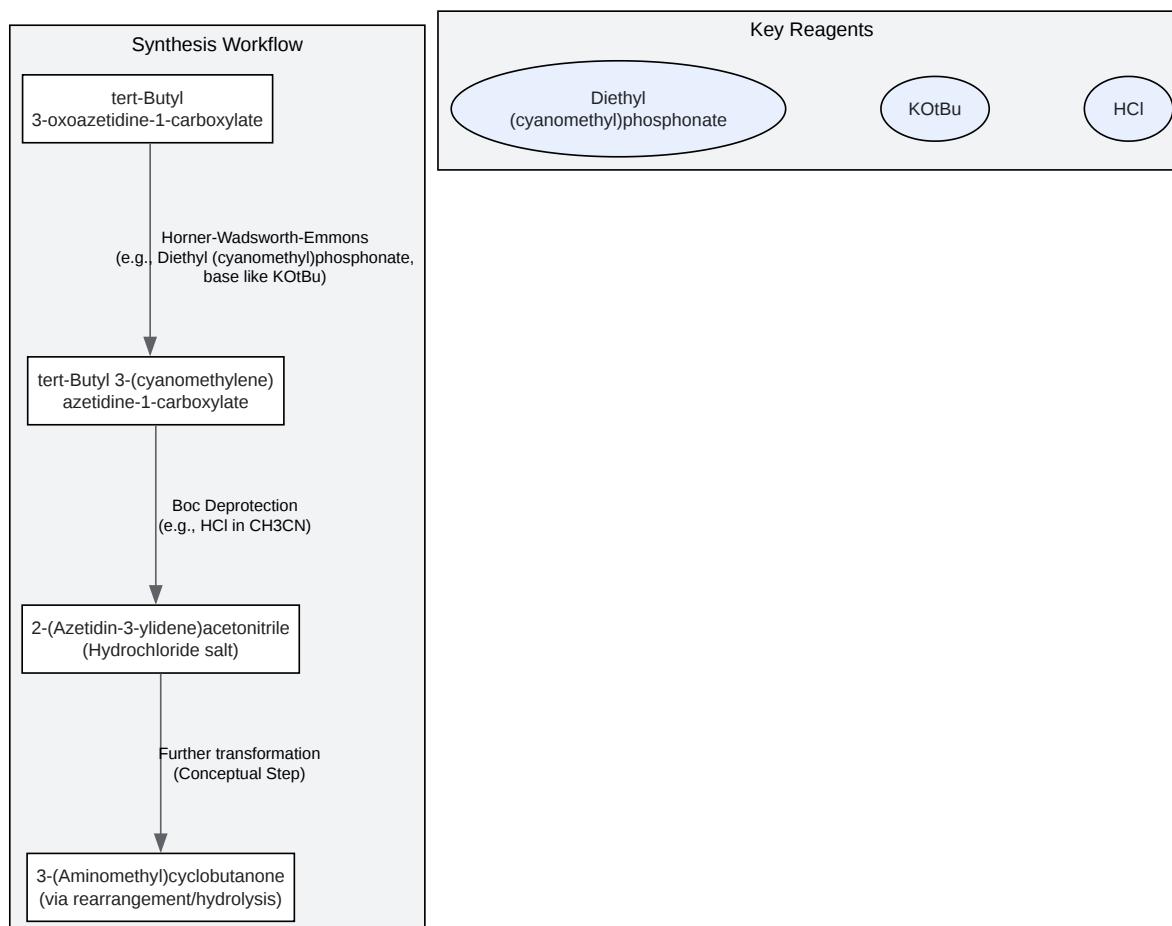
Synthesis and Mechanistic Insights

The synthesis of substituted cyclobutanes can be challenging; however, several reliable routes to 3-(Aminomethyl)cyclobutanone and its precursors have been established.^{[10][11]} A common strategy involves the modification of a pre-existing cyclobutane core.

Synthetic Workflow Overview

A representative synthesis often starts from a commercially available precursor like tert-butyl 3-oxoazetidine-1-carboxylate. The workflow involves a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group, followed by deprotection and subsequent functional group manipulations.

Below is a conceptual diagram illustrating a potential synthetic pathway.

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Caption: Conceptual workflow for the synthesis of cyclobutane derivatives.

Detailed Experimental Protocol

This protocol is adapted from methodologies reported for the synthesis of related azetidine and cyclobutane structures, such as those used in the synthesis of the JAK inhibitor Baricitinib.[\[12\]](#)

Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate[\[12\]](#)

- **Rationale:** This step utilizes a Horner-Wadsworth-Emmons reaction, a robust method for forming C=C bonds by reacting a phosphonate-stabilized carbanion with a ketone. Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base ideal for deprotonating the phosphonate.
- **Procedure:** a. To a solution of diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) at -5 °C, slowly add a solution of potassium tert-butoxide in THF (1.1 eq). b. Stir the resulting mixture at -5 °C for 3 hours to ensure complete formation of the ylide. c. Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF dropwise, maintaining the temperature at -5 °C. d. Stir the reaction for an additional 2 hours at -5 °C, then allow it to warm to room temperature and stir for 16 hours. e. Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield the target compound.

Step 2: Deprotection to 2-(azetidin-3-ylidene)acetonitrile hydrochloride[\[12\]](#)

- **Rationale:** The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Hydrochloric acid in an organic solvent like acetonitrile provides a clean and efficient method for its removal, yielding the stable hydrochloride salt of the amine.
- **Procedure:** a. Dissolve the product from Step 1 in acetonitrile. b. Add 3M hydrochloric acid and stir the solution at room temperature for 16 hours. c. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. d. Upon completion, concentrate the mixture under vacuum to remove the solvents, yielding the crude hydrochloride salt.

Note: The conversion of the azetidine ring system from Step 2 into the final **3-(Aminomethyl)cyclobutanone hydrochloride** requires further, more complex synthetic steps

involving ring expansion or rearrangement, which are beyond the scope of this generalized protocol but are documented in specialized chemical literature.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of **3-(Aminomethyl)cyclobutanone hydrochloride**. A combination of spectroscopic techniques is employed.

Spectroscopic Analysis Workflow

Caption: Standard workflow for analytical characterization.

Data Interpretation

Technique	Expected Observations	Rationale
¹ H NMR	Complex multiplets in the aliphatic region (~2.0-3.5 ppm) corresponding to the cyclobutane ring protons. A signal for the -CH ₂ - protons adjacent to the amine. The acidic protons (NH ₃ ⁺) may be broad or exchange with solvent.	Provides information on the proton environment, connectivity, and stereochemistry. Spectral data is available on databases like ChemicalBook for comparison. [13]
¹³ C NMR	A signal at high chemical shift (>200 ppm) for the ketone carbonyl carbon.[7] Several signals in the aliphatic region for the cyclobutane and aminomethyl carbons.	Confirms the presence of the key carbon environments, especially the downfield shift of the C=O carbon.
IR Spectroscopy	Strong, sharp absorption around 1780 cm ⁻¹ (C=O stretch, characteristic for strained cyclic ketones).[14] [15] Broad absorption in the 3300-3500 cm ⁻¹ range due to N-H stretching of the ammonium salt.	Confirms the presence of the primary functional groups: the strained ketone and the primary amine (as its salt).
Mass Spectrometry	The "nitrogen rule" applies; the free base (C ₅ H ₉ NO) has an odd nominal mass of 99. ESI-MS would show a prominent ion at m/z = 100 [M+H] ⁺ . Characteristic α -cleavage next to the nitrogen atom is a likely fragmentation pathway.	Confirms the molecular weight and provides evidence for the molecular formula.

Applications in Drug Discovery and Medicinal Chemistry

3-(Aminomethyl)cyclobutanone is a valuable building block for creating molecules that target a wide range of diseases. Its derivatives have been incorporated into inhibitors of enzymes such as kinases and proteases.[\[16\]](#)[\[17\]](#)

Case Study: Cyclobutanones as Enzyme Inhibitors

The ketone in cyclobutanone is more electrophilic than in an unstrained, acyclic ketone due to the angle strain in the four-membered ring.[\[7\]](#) This enhanced reactivity is a key feature exploited in inhibitor design. When a cyclobutanone-containing inhibitor binds to the active site of a serine or cysteine protease, the nucleophilic residue (e.g., serine -OH) can attack the electrophilic carbonyl carbon. This forms a reversible covalent hemiacetal or hemiketal, which is a stable transition-state analog that can potently inhibit the enzyme.[\[7\]](#)

Strategic Incorporation

- As a Constrained Linker: The 1,3-disubstitution pattern allows the scaffold to act as a rigid linker, connecting two key binding fragments of a ligand. This pre-organizes the molecule for optimal interaction with the target, a strategy successfully employed in the design of Janus kinase (JAK) inhibitors.[\[3\]](#)
- As a Scaffold for Diversification: The primary amine serves as a versatile handle for building out molecular complexity. It can be readily acylated, sulfonated, or used in reductive amination reactions to append a wide variety of functional groups, enabling rapid exploration of the structure-activity relationship (SAR).

Handling, Storage, and Safety

- Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is hygroscopic and should be protected from moisture.

- Safety: Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and toxicity information.

Conclusion

3-(Aminomethyl)cyclobutanone hydrochloride is more than a simple chemical building block; it is a strategic tool for molecular design. Its unique combination of a strained, conformationally restricted core and versatile functional handles provides medicinal chemists with a powerful platform for developing next-generation therapeutics. By leveraging its distinct stereochemical and electronic properties, researchers can design drug candidates with enhanced potency, improved metabolic stability, and optimized pharmacokinetic profiles, thereby accelerating the journey from laboratory concept to clinical reality.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Aminomethyl)cyclobutanone Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3034165#3-aminomethyl-cyclobutanone-hydrochloride-molecular-structure>]

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